![molecular formula C21H27FN2O3 B11597704 {4-[6-(4-Fluorophenoxy)hexyl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B11597704.png)
{4-[6-(4-Fluorophenoxy)hexyl]piperazin-1-yl}(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(4-Fluorophenoxy)hexyl]-4-(furan-2-carbonyl)piperazine is a synthetic organic compound with the molecular formula C21H27FN2O3 . This compound is characterized by the presence of a fluorophenoxy group, a hexyl chain, a furan-2-carbonyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[6-(4-fluorophenoxy)hexyl]-4-(furan-2-carbonyl)piperazine typically involves multiple steps:
Formation of the Fluorophenoxyhexyl Intermediate: This step involves the reaction of 4-fluorophenol with a hexyl halide under basic conditions to form the 4-fluorophenoxyhexyl intermediate.
Coupling with Piperazine: The intermediate is then reacted with piperazine in the presence of a suitable coupling agent to form the desired piperazine derivative.
Introduction of the Furan-2-Carbonyl Group: Finally, the piperazine derivative is reacted with furan-2-carbonyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-[6-(4-Fluorophenoxy)hexyl]-4-(furan-2-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[6-(4-Fluorophenoxy)hexyl]-4-(furan-2-carbonyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-[6-(4-fluorophenoxy)hexyl]-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-[6-(4-Fluorophenoxy)hexyl]-4-(furan-2-carbonyl)piperazine can be compared with other similar compounds, such as:
1-[6-(4-Chlorophenoxy)hexyl]-4-(furan-2-carbonyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
1-[6-(4-Methoxyphenoxy)hexyl]-4-(furan-2-carbonyl)piperazine: The presence of a methoxy group instead of a fluorine atom can significantly alter the compound’s reactivity and interactions.
The uniqueness of 1-[6-(4-fluorophenoxy)hexyl]-4-(furan-2-carbonyl)piperazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H27FN2O3 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
[4-[6-(4-fluorophenoxy)hexyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C21H27FN2O3/c22-18-7-9-19(10-8-18)26-16-4-2-1-3-11-23-12-14-24(15-13-23)21(25)20-6-5-17-27-20/h5-10,17H,1-4,11-16H2 |
Clave InChI |
DLTMUCBFYKUVEA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCCCCOC2=CC=C(C=C2)F)C(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


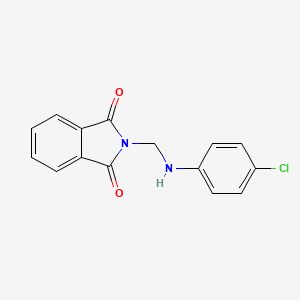
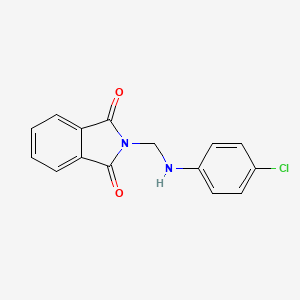
![1'-[(4-benzylpiperidin-1-yl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11597629.png)
![(5Z)-2-(3-chlorophenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597636.png)
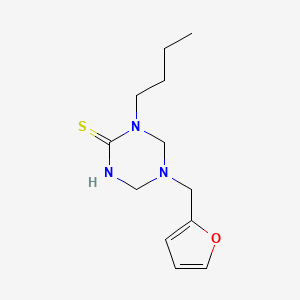
![Ethyl 2-{3-[4,6-bis(dimethylamino)-1,3,5-triazin-2-YL]-2-imino-5-oxoimidazolidin-1-YL}acetate](/img/structure/B11597644.png)
![methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597648.png)
![N-(2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11597665.png)
![8-ethyl-3,3-dimethyl-6-[(3-methylbutyl)amino]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11597669.png)
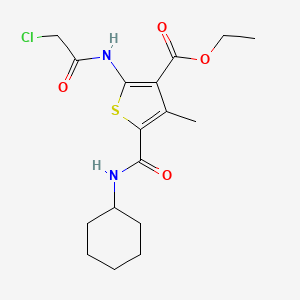
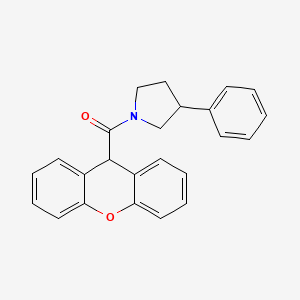
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11597683.png)
![2-amino-4-{2-[(4-fluorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11597691.png)
![2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11597698.png)
